5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, oxazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the formation of the oxazole ring and the introduction of the nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and trimethoxyphenyl groups.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The piperazine and oxazole rings can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction of the nitrile group produces primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its interactions with various biological targets can provide insights into cellular processes and signaling pathways.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. Pathways involved could include neurotransmitter signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: Known for its stimulant effects and use in "party pills".
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: Used in various chemical and biological studies.
Uniqueness
What sets 5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-31-20-8-6-19(7-9-20)29-11-13-30(14-12-29)26-21(17-27)28-24(35-26)10-5-18-15-22(32-2)25(34-4)23(16-18)33-3/h5-10,15-16H,11-14H2,1-4H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIAXFVDNJRYPO-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC(=C(C(=C4)OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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